Obicetrapib addresses the critical need for a CETP inhibitor devoid of torcetrapib-like off-target aldosterone effects and anacetrapib-like irreversible adipose accumulation. It ensures accurate, reproducible cardiovascular models.
Reliable, high-purity supply for preclinical lipid modulation research.
Obicetrapib (CAS: 866399-87-3) is a highly selective, next-generation small-molecule inhibitor of cholesteryl ester transfer protein (CETP). Designed to overcome the pharmacokinetic and safety limitations of earlier in-class compounds, obicetrapib modulates reverse cholesterol transport by blocking the transfer of cholesteryl esters from high-density lipoproteins (HDL) to pro-atherogenic apolipoprotein B-containing lipoproteins [1]. From a procurement and formulation standpoint, obicetrapib is characterized by a favorable lipophilicity profile (cLogD at pH 7.4 of 4.9), an apparent volume of distribution of approximately 126 L, and predictable oral bioavailability, making it a highly reliable tool compound for advanced cardiovascular and metabolic disease modeling [2].
Generic substitution with earlier-generation CETP inhibitors critically compromises experimental integrity and in vivo model reproducibility. Utilizing torcetrapib introduces severe off-target adrenal stimulation, artificially elevating aldosterone and systolic blood pressure, which confounds cardiovascular safety data [1]. Conversely, substituting with anacetrapib introduces extreme lipophilicity (cLogD 9.2), leading to massive, irreversible accumulation in adipose tissue and a terminal half-life spanning years, making accurate dosing, steady-state control, and washout impossible in chronic studies [2]. Dalcetrapib, while safer, lacks meaningful efficacy in reducing low-density lipoprotein cholesterol (LDL-C)[1]. Obicetrapib is the only commercially relevant CETP inhibitor that combines high target potency with a clean safety profile and predictable elimination kinetics, making it the mandatory choice for precise lipid modulation research [2].
Off-target hypertensive effects may not transfer across class
Minimal LDL-C endpoint response; class members differ in pharmacodynamic profile
Tissue accumulation concerns may limit long-term model interpretation
A critical differentiator for obicetrapib in long-term in vivo studies is its lack of adipose tissue accumulation, a severe liability of the highly lipophilic comparator anacetrapib. While anacetrapib (cLogD 9.2) accumulates in adipose tissue at concentrations up to 64-fold higher than plasma after 16 weeks—resulting in a terminal half-life of 2 to 4 years—obicetrapib (cLogD 4.9) maintains predictable elimination kinetics [1]. In clinical and non-human primate models, obicetrapib demonstrates a manageable terminal half-life of 121 to 148 hours, with plasma levels decreasing by 98.5% within 15 weeks post-treatment and zero detectable adipose retention [2].
| Evidence Dimension | Terminal half-life and adipose tissue accumulation |
| Target Compound Data | Terminal half-life 121-148 h; 98.5% clearance at 15 weeks; 0-fold adipose accumulation |
| Comparator Or Baseline | Anacetrapib: Terminal half-life of 2-4 years; 64-fold adipose-to-plasma accumulation |
| Quantified Difference | >100-fold reduction in terminal half-life and complete elimination of adipose sequestration |
| Conditions | Chronic dosing in non-human primate and human clinical models (up to 16+ weeks) |
Enables researchers to conduct chronic lipid-lowering studies with precise dosing control, steady-state predictability, and viable washout periods, which is impossible with anacetrapib.
First-generation CETP inhibitors like torcetrapib failed due to fatal off-target toxicities, specifically the stimulation of adrenal aldosterone synthesis. Torcetrapib administration results in clinically significant increases in aldosterone and a concomitant elevation in systolic blood pressure by approximately 5 mmHg, severely confounding cardiovascular risk models [1]. Obicetrapib, due to its optimized selectivity and lower lipophilicity, exhibits zero off-target adrenal binding. In rigorous evaluations, obicetrapib showed no significant changes in aldosterone levels, electrolyte balance (e.g., hypokalemia), or blood pressure compared to placebo [2].
| Evidence Dimension | Off-target aldosterone stimulation and systolic blood pressure change |
| Target Compound Data | Neutral effect on aldosterone; 0 to -0.8 mmHg change in systolic BP |
| Comparator Or Baseline | Torcetrapib: Significant aldosterone elevation; +5 mmHg increase in systolic BP |
| Quantified Difference | Complete elimination of off-target aldosterone synthesis and blood pressure elevation |
| Conditions | Controlled clinical safety evaluations in dyslipidemia patients |
Ensures that any observed cardiovascular or metabolic outcomes in experimental models are strictly due to CETP inhibition, rather than confounding adrenal toxicity.
While compounds like dalcetrapib successfully raise HDL-C, they fail to meaningfully reduce pro-atherogenic LDL-C, limiting their utility in comprehensive atherosclerosis models [1]. Obicetrapib demonstrates profound target engagement, achieving approximately 97% CETP inhibition at a low 10 mg daily dose. This translates to a robust dual-action lipid response: a 45% to 51% reduction in LDL-C and apolipoprotein B, alongside up to a 165% increase in HDL-C[2]. This quantitative superiority in LDL-C lowering makes obicetrapib the most potent and relevant CETP inhibitor for modeling atherosclerotic plaque regression.
| Evidence Dimension | LDL-C reduction efficacy |
| Target Compound Data | 45% to 51% reduction in LDL-C at 10 mg/day |
| Comparator Or Baseline | Dalcetrapib: Negligible/non-significant effect on LDL-C |
| Quantified Difference | >45% absolute improvement in LDL-C reduction efficacy |
| Conditions | Monotherapy or adjunct to statin therapy in dyslipidemia models over 8-12 weeks |
Provides the necessary potency to drive actual atherogenic lipid clearance in experimental models, a critical requirement that HDL-only modulators fail to meet.
Because obicetrapib completely avoids the irreversible adipose tissue accumulation seen with anacetrapib, it is the optimal CETP inhibitor for long-term in vivo studies requiring precise dosing, steady-state maintenance, and clean washout phases [1].
Obicetrapib's lack of off-target aldosterone stimulation and blood pressure elevation makes it the preferred benchmark compound for evaluating the pure cardiovascular effects of CETP inhibition, free from the confounding toxicities associated with torcetrapib [2].
Given its potent ability to reduce LDL-C by up to 51%—a feature lacking in dalcetrapib—obicetrapib is highly suited for pre-clinical formulation studies investigating synergistic effects with statins, ezetimibe, or PCSK9 inhibitors in refractory dyslipidemia models [3].